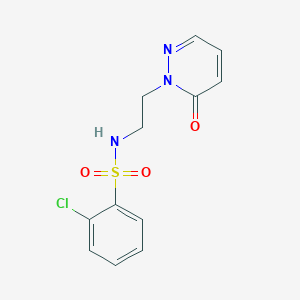
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. This drug has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonamide with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a suitable reagent.
Starting Materials
2-chlorobenzenesulfonamide, 2-(6-oxopyridazin-1(6H)-yl)ethylamine
Reaction
To a solution of 2-chlorobenzenesulfonamide (1.0 g, 5.2 mmol) in DMF (10 mL) was added 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.2 g, 6.2 mmol) and K2CO3 (1.5 g, 10.8 mmol)., The reaction mixture was stirred at room temperature for 24 hours., The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL)., The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure., The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a white solid (1.2 g, 75% yield).
Mécanisme D'action
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide works by inhibiting the activity of Janus Kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines and growth factors. JAKs are involved in the activation of T cells and B cells, which play a critical role in the immune response. By inhibiting JAK activity, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide prevents the activation of these cells, leading to a reduction in inflammation and autoimmune responses.
Effets Biochimiques Et Physiologiques
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to have a significant impact on the immune system. It has been demonstrated to reduce the levels of various cytokines and chemokines involved in the inflammatory response. Additionally, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to reduce the number of T cells and B cells in the blood, indicating that it is effective in suppressing the immune response. However, it is important to note that 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can also have negative effects on the immune system, such as increasing the risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action and has been extensively studied, making it a reliable tool for studying the immune system. However, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide also has some limitations. It can have negative effects on the immune system, which can complicate the interpretation of experimental results. Additionally, it can be difficult to determine the optimal dose of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide for a given experiment, as the effective dose can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One area of research is to investigate the long-term effects of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide on the immune system. This will help to determine the safety and efficacy of this drug for long-term use in treating autoimmune diseases. Additionally, researchers can investigate the potential use of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide in combination with other immunosuppressive drugs to enhance its efficacy. Finally, there is a need to develop new JAK inhibitors that have improved selectivity and reduced side effects compared to 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide.
Applications De Recherche Scientifique
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been extensively studied for its immunosuppressive properties. It has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide works by inhibiting the activity of Janus Kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide prevents the activation of T cells and B cells, leading to a reduction in inflammation and autoimmune responses.
Propriétés
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c13-10-4-1-2-5-11(10)20(18,19)15-8-9-16-12(17)6-3-7-14-16/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVSIFQPKFPNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)
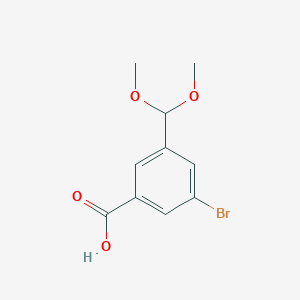
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)
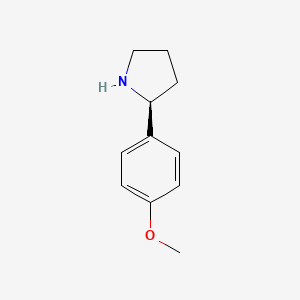
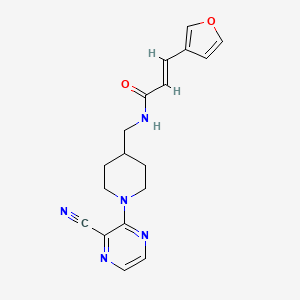
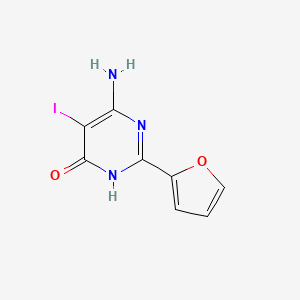
![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)
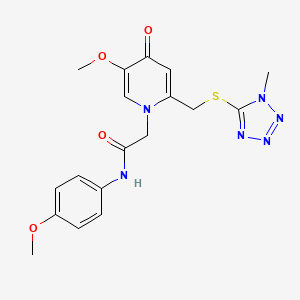
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
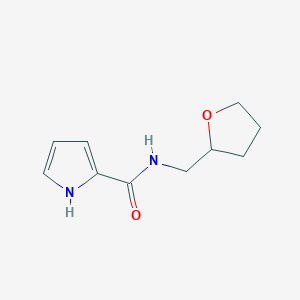
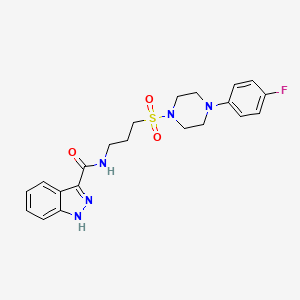
![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)
![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)